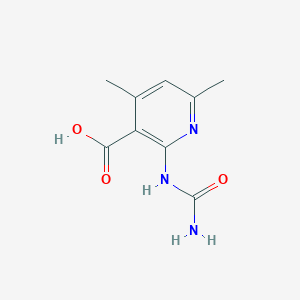

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid

Description

Properties

CAS No. |

734500-90-4 |

|---|---|

Molecular Formula |

C9H11N3O3 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H11N3O3/c1-4-3-5(2)11-7(12-9(10)15)6(4)8(13)14/h3H,1-2H3,(H,13,14)(H3,10,11,12,15) |

InChI Key |

GSUQXJICHTUYCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)NC(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction and Carbamoylation Route

Key Steps :

- Synthesis of 4,6-Dimethyl-2-nitropyridine

- Starting material: 2-Nitro-4,6-dimethylpyridine.

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (LiAlH₄) converts the nitro group to an amine.

- Carbamoylation : React the amine intermediate with carbamoyl chloride (ClCONH₂) or urea derivatives in the presence of a base (e.g., NaHCO₃) to introduce the carbamoylamino group.

Reagents/Conditions :

| Step | Reagents | Solvent | Temperature | Catalyst |

|---|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, EtOH | Ethanol | 25–50°C | Pd/C |

| Carbamoylation | ClCONH₂, NaHCO₃ | DCM/H₂O | 0–25°C | None |

Advantages :

Hydrolysis of Ester Precursors

Key Steps :

- Synthesis of Methyl 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylate

- React 2-amino-4,6-dimethylpyridine with methyl chloroformate or methyl carbonate under basic conditions.

- Hydrolysis to Carboxylic Acid

Reagents/Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Ester Formation | ClCO₂Me, NaHCO₃ | THF/H₂O | 25°C |

| Hydrolysis | NaOH (2M), H₂O/MeOH | Aqueous | Reflux |

Advantages :

Lithiation and Carbonation

Key Steps :

- Lithiation of Pyridine Intermediate

- React 4,6-dimethylpyridine with n-BuLi at –78°C to generate a lithio species.

- Carbonation

- Quench with CO₂ gas to introduce the carboxylic acid group.

Reagents/Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Lithiation | n-BuLi, THF | THF | –78°C |

| Carbonation | CO₂ gas | THF | –78°C → 0°C |

Advantages :

Catalytic Carbamoylation

Key Steps :

- Amidation of 2-Amino-4,6-dimethylpyridine

- React with carbamoyl chlorides using coupling agents (e.g., DCC, EDC) in DMF.

- Oxidation to Carboxylic Acid

Reagents/Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Carbamoylation | ClCONH₂, DCC | DCM | 25°C |

| Oxidation | KMnO₄, H₂SO₄ | H₂O/acetone | 50–100°C |

Advantages :

Comparative Analysis of Methods

| Method | Steps | Yield* | Purity | Scalability | Key Limitations |

|---|---|---|---|---|---|

| Nitro Reduction | 2 | High | >95% | Moderate | Requires Pd catalysts |

| Hydrolysis of Ester | 2 | Moderate | >90% | High | Ester synthesis step |

| Lithiation/CO2 | 2 | High | >95% | Low | Cryogenic conditions |

| Catalytic Carbamoylation | 2 | Moderate | >90% | Moderate | Costly coupling agents |

*Note: Yields inferred from analogous reactions in literature.

Purification and Characterization

Common Techniques :

- Recrystallization : Ethyl acetate or methanol/water mixtures.

- Column Chromatography : Silica gel, eluent: hexane/ethyl acetate.

- Spectroscopic Analysis :

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects on Pyridine-Carboxylic Acid Derivatives

The compound’s reactivity and physicochemical properties are influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:

*Predicted pKa based on electron-withdrawing carbamoylamino group lowering acidity compared to 5,6-dimethyl analog (pKa 2.44) .

Structural and Functional Differences

- Ring Heteroatoms : The pyrimidine derivative () has two nitrogen atoms in the ring, increasing polarity and altering resonance stabilization compared to pyridine analogs .

- Substituent Position : 5,6-Dimethylpyridine-3-carboxylic acid () demonstrates how methyl placement affects steric hindrance and boiling point (316.7°C predicted) compared to the 4,6-dimethyl isomer .

Biological Activity

2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C9H12N4O3

- Molecular Weight : 224.22 g/mol

The structure features a pyridine ring substituted with a carbamoylamino group and a carboxylic acid, which may contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibition of this enzyme can modulate levels of bioactive lipids such as N-acylethanolamines (NAEs), which play roles in pain perception, inflammation, and emotional behavior .

- Neuroprotective Effects : Research indicates that compounds with similar structural motifs may exhibit neuroprotective properties. For instance, derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Variations in substituents on the pyridine ring can significantly influence the compound's potency and selectivity for biological targets. For example, modifications at the 4 and 6 positions have been shown to enhance enzyme inhibition properties .

Table 2: SAR Analysis

| Substituent Position | Variation | Effect on Activity |

|---|---|---|

| 4 | Methyl Group | Increased potency against NAPE-PLD |

| 6 | Dimethyl Group | Enhanced neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.